(3E)-N-(butan-2-yl)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanamide
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Overview
Description
N-(SEC-BUTYL)-3-[(E)-2-(3-CHLORO-4-NITROBENZOYL)HYDRAZONO]BUTANAMIDE is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(SEC-BUTYL)-3-[(E)-2-(3-CHLORO-4-NITROBENZOYL)HYDRAZONO]BUTANAMIDE typically involves the following steps:
Formation of the Hydrazone: The reaction between a hydrazine derivative and a carbonyl compound (such as an aldehyde or ketone) under acidic or basic conditions.
Introduction of the Butyl Group: The sec-butyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Chlorination and Nitration: The aromatic ring can be chlorinated and nitrated using reagents like chlorine gas and nitric acid, respectively.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Where reactions are carried out in large reactors with controlled temperature and pressure.
Continuous Flow Synthesis: Utilizing flow reactors for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-(SEC-BUTYL)-3-[(E)-2-(3-CHLORO-4-NITROBENZOYL)HYDRAZONO]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine gas or bromine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogen atoms or other substituents on the aromatic ring.
Scientific Research Applications
Medicinal Chemistry: As a precursor for the synthesis of pharmacologically active compounds.
Materials Science: In the development of novel materials with specific properties.
Biological Studies: Investigating its effects on biological systems and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(SEC-BUT
Properties
Molecular Formula |
C15H19ClN4O4 |
---|---|
Molecular Weight |
354.79 g/mol |
IUPAC Name |
N-[(E)-[4-(butan-2-ylamino)-4-oxobutan-2-ylidene]amino]-3-chloro-4-nitrobenzamide |
InChI |
InChI=1S/C15H19ClN4O4/c1-4-9(2)17-14(21)7-10(3)18-19-15(22)11-5-6-13(20(23)24)12(16)8-11/h5-6,8-9H,4,7H2,1-3H3,(H,17,21)(H,19,22)/b18-10+ |
InChI Key |
JZICTIRQIQRTQI-VCHYOVAHSA-N |
Isomeric SMILES |
CCC(C)NC(=O)C/C(=N/NC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl)/C |
Canonical SMILES |
CCC(C)NC(=O)CC(=NNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl)C |
Origin of Product |
United States |
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